molecular formula C8H13NO2 B048851 2-Azabicyclo[3.3.0]octane-3-carboxylic acid CAS No. 118353-96-1

2-Azabicyclo[3.3.0]octane-3-carboxylic acid

Numéro de catalogue: B048851
Numéro CAS: 118353-96-1
Poids moléculaire: 155.19 g/mol
Clé InChI: OQHKEWIEKYQINX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Azabicyclo[3.3.0]octane-3-carboxylic acid is a sophisticated, rigid proline analog characterized by its unique bicyclic [3.3.0] scaffold, which locks the pyrrolidine ring into a specific conformation. This structural constraint is of immense value in medicinal chemistry and drug discovery, particularly in the design of protease inhibitors and the development of conformationally stabilized peptides. The compound serves as a crucial building block for introducing topological diversity into peptide backbones, allowing researchers to probe the relationship between peptide secondary structure and biological activity. Its fused bicyclic system reduces the flexibility of the prolyl ring, enabling the study of receptor-ligand interactions that are dependent on specific ring puckering or torsional angles. This makes it an indispensable tool for enhancing the metabolic stability, bioavailability, and binding affinity of peptide-based therapeutic candidates. Furthermore, its carboxylic acid functional group provides a versatile handle for further synthetic elaboration via standard coupling reactions, facilitating its seamless incorporation into complex molecular architectures. Researchers leverage this high-value scaffold to develop novel chemical probes and potential therapeutics targeting a wide range of diseases.

Propriétés

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, also known as 2-Azabicyclo[3,3,1] octanyl-3-formic acid or 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, is a complex organic compound. It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Activité Biologique

2-Azabicyclo[3.3.0]octane-3-carboxylic acid (ABOCA) is a bicyclic compound notable for its biological activity and its role as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like ramipril. This article explores the biological activities associated with ABOCA, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

ABOCA features a unique bicyclic structure that includes a nitrogen atom, which contributes to its biological activity. Its molecular formula is C₇H₁₃NO₂, and it contains a carboxylic acid functional group at the 3-position of the bicyclic system. This structural configuration allows it to mimic neurotransmitters, enhancing its potential as a therapeutic agent.

Pharmacological Effects

ABOCA has been studied for various pharmacological effects, including:

  • ACE Inhibition : ABOCA is a precursor in the synthesis of ramipril, an effective ACE inhibitor used to manage hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
  • Analgesic and Anti-inflammatory Properties : Compounds derived from ABOCA have demonstrated analgesic and anti-inflammatory effects, making them candidates for pain management therapies.
  • Orexin Receptor Antagonism : Certain derivatives of ABOCA have shown promise as non-peptide antagonists of orexin receptors, which could be beneficial in treating disorders such as sleep apnea and obesity .

Interaction Studies

Research has focused on the binding affinity and efficacy of ABOCA in inhibiting ACE activity. Various biochemical assays have been employed to evaluate these interactions, revealing significant inhibition rates comparable to established ACE inhibitors .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Cycloaddition Reactions : These reactions are often used to construct the bicyclic framework.
  • Ring-Opening Reactions : Employed to introduce functional groups such as the carboxylic acid.
  • Asymmetric Synthesis : Techniques such as chiral separation methods are utilized to produce specific enantiomers with enhanced biological activity .

Case Studies

StudyFindings
Santos et al. (2007)Investigated structural requirements for effective ACE inhibition, highlighting ABOCA's role in drug design .
Dondas et al. (2016)Demonstrated the synthesis of various derivatives exhibiting significant agonist activity at κ-opioid receptors, suggesting potential applications in pain management .
EP Patent 2164847Described ABOCA derivatives as potential treatments for cognitive dysfunctions by antagonizing orexin receptors .

Applications De Recherche Scientifique

ACE Inhibitors

One of the primary applications of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Ramipril. Ramipril is widely used to treat hypertension and heart failure. The synthesis involves the conversion of ABOCA into Ramipril through several chemical reactions, making it a crucial intermediate in cardiovascular medicine .

Orexin Receptor Antagonists

ABOCA derivatives have been identified as potential non-peptide antagonists of human orexin receptors (OX1 and OX2). These compounds are being investigated for their therapeutic potential in treating various disorders, including sleep disorders (e.g., narcolepsy and insomnia), eating disorders, and cognitive dysfunctions associated with psychiatric and neurological conditions . The ability to modulate orexin receptor activity presents a novel approach to managing these conditions.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Anodic Oxidation : This method involves the oxidation of N-acyl-cyclopenta-pyrroles followed by cyanation and hydrolysis .
  • Thermal Rearrangement : Recent studies have explored thermally promoted rearrangements to produce structurally diverse derivatives from diazotetramic acids .

These synthetic pathways are essential for generating ABOCA and its derivatives for further pharmaceutical applications.

Case Study: Ramipril Synthesis

A detailed study on the synthesis of Ramipril from ABOCA was conducted, demonstrating the efficiency of using ABOCA as a starting material in producing this ACE inhibitor. The reaction conditions, yields, and purity of the final product were meticulously documented, showcasing the practical utility of ABOCA in pharmaceutical manufacturing .

Research on Orexin Antagonists

Research has shown that ABOCA derivatives exhibit significant antagonistic activity against orexin receptors, leading to potential applications in treating sleep-related disorders. Clinical trials are underway to evaluate their efficacy and safety profiles compared to existing treatments .

Data Table: Summary of Applications

ApplicationCompound/DrugTherapeutic Use
ACE InhibitorRamiprilHypertension, heart failure
Orexin Receptor AntagonistVarious ABOCA DerivativesSleep disorders, eating disorders

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural and functional differences between Compound 2 and related bicyclic amino acids:

Compound Name Structure Chiral Centers Pharmacological Use Key Features References
2-Azabicyclo[3.3.0]octane-3-carboxylic acid Bicyclo[3.3.0] 3 ACE inhibitors (e.g., ramipril) High rigidity; persistent tissue ACE inhibition; stereoselective synthesis
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid Bicyclo[2.2.1] 2 Chiral proline analog Smaller ring system; lower conformational rigidity
2-Azabicyclo[2.2.2]octane-3-carboxylic acid Bicyclo[2.2.2] 2 Experimental ACE inhibitors Increased ring strain; limited synthetic accessibility
3-Azabicyclo[3.3.0]octane-2-carboxylic acid Bicyclo[3.3.0] 3 Undisclosed Positional isomer of Compound 2 ; altered hydrogen-bonding capacity
Key Observations:
  • Ring Size and Rigidity : The bicyclo[3.3.0] scaffold in Compound 2 provides greater rigidity compared to bicyclo[2.2.1] or [2.2.2] systems, enhancing binding affinity to ACE .
  • Stereochemical Complexity : Compound 2 ’s three chiral centers necessitate advanced resolution methods (e.g., SRMS with mandelic acid) for enantiopure production, unlike simpler analogs .

Pharmacological Activity

Compound 2-derived drugs (e.g., Hoe 498) demonstrate superior ACE inhibition profiles compared to linear analogs like enalapril. In spontaneously hypertensive rats, a single 1 mg/kg dose of Hoe 498 normalized blood pressure for 24–48 hours, outperforming enalapril’s 30 mg/kg dose . This efficacy correlates with Compound 2’s ability to inhibit ACE in critical tissues (kidney, vascular wall) long-term .

In contrast, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives show reduced potency due to diminished conformational stability, limiting their clinical utility .

Stability and Formulation

Pharmaceutical compositions of Compound 2 derivatives prioritize stability, with formulations containing <100 mg total weight and excipients like sodium starch glycolate . Similar data are scarce for bicyclo[2.2.1] or [2.2.2] analogs, suggesting Compound 2 ’s unique suitability for long-acting ACE inhibitors .

Méthodes De Préparation

Reaction Mechanism and Key Steps

Enamines such as pyrrolidinocyclopentene or morpholinocyclopentene are alkylated with acrylic acid esters (e.g., methyl acrylate) to form intermediates of the formula X. Subsequent cyclization under acidic conditions, typically using aqueous hydrochloric acid, induces ring closure to yield compounds of the formula XIa or XIb. Acidic hydrolysis then cleaves the acylamide and ester groups, generating the bicyclic amino acid precursor.

A critical stereochemical outcome arises during alkylation: L-alanine esters favor the formation of diastereomers with the S,S-configuration, which are isolable via crystallization. This preference ensures high enantiomeric excess in the final product, a necessity for pharmaceutical applications like Ramipril synthesis.

Table 1: Enamine Alkylation-Cyclization Conditions and Outcomes

StepReagents/ConditionsIntermediateYield (%)Reference
Enamine alkylationAcrylic acid esters, RTX60–75
CyclizationHCl (aq), refluxXIa/XIb70–85
HydrolysisH2O, H+IIIa/IIIb80–90

Catalytic Hydrogenation

Catalytic hydrogenation provides a direct route to racemic this compound hydrochloride. This method is advantageous for scalability and avoids harsh acidic conditions.

Procedure and Optimization

Hydrogenation of tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid derivatives (e.g., compound 3 in) over palladium on carbon (Pd/C) at 5 bar in acetic acid yields the cis,endo-configured hydrochloride salt. The racemic mixture is resolvable via crystallization of diastereomeric benzyl esters, enabling isolation of the (S,S,S)-enantiomer.

Table 2: Hydrogenation Parameters and Stereochemical Outcomes

SubstrateCatalystPressure (bar)SolventProduct ConfigurationYield (%)Reference
Tetrahydro derivativePd/C5Acetic acidcis,endo85–92

Photocyclization of Carboxylate Derivatives

Photochemical methods offer a unique pathway to access bicyclic structures with controlled diastereoselectivity.

Decarboxylative Photocyclization

Irradiation of potassium 2-azabicyclo[3.3.0]octanoate linked to phthalimide via an ethylene spacer induces decarboxylation and cyclization. The reaction proceeds via a 1,7-biradical intermediate, favoring noninduced diastereoselectivity due to spin-orbit coupling effects. Despite high selectivity, this method suffers from modest yields (50–65%) and requires specialized equipment.

Alternative Synthetic Routes

Beckmann Rearrangement and Favorskii Umlagerung

Starting from bicyclo[3.3.0]nonan-2-one, Beckmann rearrangement followed by halogenation and Favorskii umlagerung generates the bicyclic core. This multistep sequence, while historically significant, is less favored due to low overall yields (<40%) and operational complexity.

Anodic Oxidation and Cyanation

Anodic oxidation of N-acyl-cyclopentapyrroles in the presence of cyanide ions produces intermediates that undergo saponification to yield the target compound. Although efficient, this method requires electrochemical setups, limiting its industrial adoption.

Resolution of Racemates and Enantiomer Isolation

Racemic this compound is typically resolved via diastereomeric salt formation. For instance, treatment with chiral auxiliaries like (1S)-camphorsulfonic acid followed by fractional crystallization yields enantiomerically pure (S,S,S)- and (R,R,R)-forms. The (S,S,S)-enantiomer is critical for ACE inhibitors such as Ramipril, underscoring the importance of robust resolution protocols .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-azabicyclo[3.3.0]octane-3-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is synthesized via intramolecular cyclization of proline derivatives or enantioselective methods using chiral catalysts. For example, Teetz et al. (1988) patented a route involving condensation of L-proline analogs with carbonyl reagents under acidic conditions, achieving yields of 60–75% . Stereochemical control is critical, as evidenced by Kondaiah et al. (2011), who used (S)-proline tert-butyl ester to synthesize the (S,S,S)-stereoisomer via asymmetric hydrogenation . Reaction parameters such as temperature (optimized at 0–5°C for cyclization) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact enantiomeric excess (ee >98% in optimized cases) .

Q. How is the purity and stereochemical integrity of this compound validated in synthetic batches?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm . Stereochemical validation employs chiral stationary-phase chromatography or X-ray crystallography. For example, the (S,S,S)-configuration was confirmed by single-crystal X-ray diffraction in ramipril intermediates . Polarimetry ([α]D = +23.5° in methanol) and ¹H/¹³C NMR (distinct shifts for endo vs. exo protons at δ 3.8–4.2 ppm) are routine for batch verification .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer : It serves as a key intermediate for angiotensin-converting enzyme (ACE) inhibitors like ramipril. The bicyclic structure enhances binding to ACE’s zinc-containing active site, as demonstrated in structure-activity relationship (SAR) studies . Pharmacological testing involves in vitro ACE inhibition assays (IC₅₀ = 1.2 nM for ramipril) and in vivo hypertensive rat models .

Advanced Research Questions

Q. How do stereochemical variations (e.g., endo vs. exo, R/S configurations) affect the biological activity of derivatives?

  • Methodological Answer : Stereochemistry dictates potency. The (S,S,S)-isomer of ramipril exhibits 100-fold higher ACE inhibition than the (R,R,R)-form due to optimal spatial alignment with the enzyme’s catalytic pocket . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the endo conformation stabilizes hydrogen bonds with His353 and Glu384 residues . Experimental validation via IC₅₀ comparisons across stereoisomers is critical for lead optimization .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they resolved?

  • Methodological Answer : Impurities like des-carboxy byproducts (≤0.15%) and diastereomers require UPLC-MS/MS (MRM mode, m/z 299 → 155) for detection . Method development involves robustness testing per ICH Q2(R1), including forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation pathways. Teetz et al. (1988) reported resolving epimeric impurities (>99.5% purity) using preparative HPLC with a CHIRALPAK® AD-H column .

Q. How can contradictory data in literature regarding synthetic yields be reconciled?

  • Methodological Answer : Discrepancies often stem from divergent catalytic systems or purification methods. For instance, Henning et al. (1987) achieved 85% yield using Pd/C hydrogenation, whereas Kondaiah et al. (2011) reported 70% with Rh-catalyzed asymmetric synthesis due to competing side reactions . Systematic DOE (design of experiments) approaches, varying catalyst loading (0.5–5 mol%) and pressure (1–10 bar H₂), can identify optimal conditions .

Q. What strategies are employed to enhance the metabolic stability of derivatives without compromising ACE inhibition?

  • Methodological Answer : Substituent modifications, such as replacing the benzyl ester with tert-butyl groups (e.g., BOC-protected intermediates), reduce esterase-mediated hydrolysis . SAR studies show that bulkier alkyl chains at C3 improve plasma half-life (t₁/₂ = 12 h vs. 2 h for unmodified analogs) while maintaining IC₅₀ < 5 nM . In silico ADMET predictions (e.g., SwissADME) guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 2
2-Azabicyclo[3.3.0]octane-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.